Regioselective Synthesis: 3-Methylene-2,3-dihydrobenzofuran vs. 2,3-Dialkylbenzofurans
In Pd-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids, the choice of phenol substitution pattern dictates product outcome. Using 4-cyanophenol with 8-nonenoic acid yields 3-methylene-2,3-dihydrobenzofuran (3b) as the major product, with the isomeric 2,3-dialkylbenzofuran (4b) formed only in trace amounts at a 10:1 ratio [1]. This divergent regioselectivity is a direct consequence of the methylene group's ability to stabilize intermediates that full aromatic benzofurans cannot access.
| Evidence Dimension | Product ratio in Pd-catalyzed annulation |
|---|---|
| Target Compound Data | 3-Methylene-2,3-dihydrobenzofuran (3b) as major product |
| Comparator Or Baseline | Isomeric 2,3-dialkylbenzofuran (4b) |
| Quantified Difference | 10:1 (3b:4b) regioselectivity |
| Conditions | Pd-catalyzed oxidative annulation; 4-cyanophenol + 8-nonenoic acid |
Why This Matters
The high regioselectivity for the 3-methylene-dihydrobenzofuran scaffold enables chemists to reliably procure or synthesize this specific structural motif without isomeric contamination, reducing purification burden and improving yield in multi-step syntheses.
- [1] Agasti, S.; Maity, S.; Szabo, K. J.; Maiti, D. Adv. Synth. Catal. 2015, 357 (10), 2331–2338. View Source
